2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
Description
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14;;/h5,8H,2-4,6,11H2,1H3,(H,12,13,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVWPPOCGPIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. An improved process for the preparation of similar compounds involves the use of specific catalysts and reaction conditions to enhance the efficiency of the synthesis . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Analogues
Binding Interactions and Pharmacological Relevance
Table 2: Molecular Docking and Binding Energy Data
Key Observations :
- The target compound’s 3-aminopiperidine group likely engages in hydrogen bonding with residues like Glu206 and Tyr547, critical for DPP-4 inhibition .
- The cyclopentyl analogue () lacks a nitrogen in its ring, which may limit polar interactions but enhance lipophilicity for better tissue penetration.
Solubility and Formulation Considerations
- Dihydrochloride Salts : The target compound and its piperazine/azetidine analogues () use dihydrochloride salts to improve aqueous solubility, a common strategy for orally administered drugs.
Biological Activity
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a compound that has garnered attention in pharmacological research, particularly for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, leading to significant pharmacological effects.
- Chemical Name : this compound
- CAS Number : 2171988-69-3
- Molecular Formula : C11H16Cl2N4O
- Molecular Weight : 303.17 g/mol
Antidiabetic Properties
One of the primary areas of investigation for this compound is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are increasingly recognized for their ability to improve glycemic control in patients with Type 2 diabetes. Research indicates that compounds similar to this compound exhibit significant antihyperglycemic activity.
Case Study: DPP-IV Inhibition
In a study evaluating various DPP-IV inhibitors, it was found that compounds with structural similarities to 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one demonstrated IC50 values in the nanomolar range, indicating potent inhibition of the enzyme. For instance, one related compound showed an IC50 of 23.5 nM, suggesting that this class of compounds could be developed further for diabetes management .
The mechanism by which this compound exerts its effects involves binding to the active site of DPP-IV. Molecular docking studies have illustrated favorable interactions between the compound and key residues within the enzyme's active site, supporting its potential as a lead compound for drug development .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetic properties of this compound has shown promising results. In vivo studies indicate that it has a suitable half-life and bioavailability profile, which are critical for therapeutic efficacy. The pharmacodynamic properties suggest that it not only lowers blood glucose levels but also may have beneficial effects on lipid profiles and overall metabolic health .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended handling and storage precautions for 2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. For spills, neutralize with inert absorbents and dispose per hazardous waste protocols. If inhaled, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Compatibility testing with common lab materials (e.g., glass, polypropylene) is advised to prevent degradation .
Q. What synthetic routes are documented for synthesizing piperidine-pyrimidinone derivatives, and how can they guide the synthesis of this compound?
- Methodological Answer :
- Route Optimization : Base reactions on analogous syntheses, such as coupling 3-aminopiperidine with 6-methyl-3,4-dihydropyrimidin-4-one. Adjust reaction variables (e.g., base, solvent, temperature) based on protocols for similar compounds. For example, in pyridinamine synthesis, optimal conditions included using Et₃N as a base at 60°C for 6 hours .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water .
Q. How can researchers ensure purity and identify impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC with UV detection (e.g., C18 column, ammonium acetate buffer pH 6.5, and acetonitrile gradient) to separate and quantify impurities .
- Reference Standards : Compare against pharmacopeial impurities like those listed in the Reference Standards for Pharmaceutical Analysis 2018 (e.g., dihydrochloride salts with analogous structures) .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for structural and functional characterization of this compound?
- Methodological Answer :
- Structural Elucidation : Combine ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular weight and fragmentation patterns. For stereochemical analysis, use X-ray crystallography if single crystals are obtainable .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, buffer pH) to minimize variability. For example, use a pH 6.5 ammonium acetate buffer as described in pharmacopeial methods .
- Data Normalization : Include positive controls (e.g., known kinase inhibitors) and normalize results to account for batch-to-batch variations in compound activity .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Environmental Persistence : Design a tiered study:
Lab-Scale : Assess hydrolysis/photolysis rates under controlled conditions (pH, UV exposure) .
Ecosystem Modeling : Use OECD 308 guidelines to simulate biodegradation in water-sediment systems and quantify metabolite formation .
- Ecotoxicity : Apply Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to evaluate ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
